1-Pentyn-3-ol, 4-methyl-, (R)-

説明

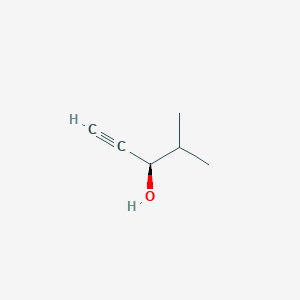

“1-Pentyn-3-ol, 4-methyl-, ®-” is a chemical compound with the formula C6H10O . It is also known as 4-Methyl-1-penten-3-ol . It is used as a standard pharmaceutical intermediate and also used in organic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Pentyn-3-ol, 4-methyl-, ®-” consists of a six-carbon chain with a triple bond between the first and second carbons, a hydroxyl group attached to the third carbon, and a methyl group attached to the fourth carbon .Chemical Reactions Analysis

“1-Pentyn-3-ol, 4-methyl-, ®-” can participate in various chemical reactions due to the presence of the triple bond and the hydroxyl group. For instance, it can react with carbon dioxide to synthesize α-methylene cyclic carbonates . It can also be used in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors .Physical And Chemical Properties Analysis

“1-Pentyn-3-ol, 4-methyl-, ®-” is a liquid at room temperature with a density of 0.866 g/mL at 25 °C . It has a refractive index of n20/D 1.431 . Its boiling point is 121-122 °C .科学的研究の応用

Synthesis of α-Methylene Cyclic Carbonates

“1-Pentyn-3-ol, 4-methyl-, ®-” can be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . This process is significant in the field of organic chemistry, particularly in the development of new synthetic methodologies.

Synthesis of CDK Inhibitors

This compound is also used in the synthesis of 2,6,9-trisubstituted purine-based CDK inhibitors . CDK inhibitors are a class of drugs that have been developed to prevent the growth of cells, both cancerous and noncancerous.

Pharmaceutical Intermediate

“1-Pentyn-3-ol, 4-methyl-, ®-” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce a variety of medications.

Solvent Properties

Due to its chemical properties, “1-Pentyn-3-ol, 4-methyl-, ®-” is miscible with a variety of solvents such as Cellosolve, acetone, carbon tetrachloride, diethyl ether, ethanolamine, kerosene, neatsfoot oil, soybean oil, Stoddard solvent, cyclohexanone, ethyl acetate, petroleum ether, diethylene glycol, benzene, and mineral spirits . This makes it a versatile compound in various chemical reactions and processes.

Chemical Structure Analysis

The chemical structure of “1-Pentyn-3-ol, 4-methyl-, ®-” can be analyzed using various techniques, such as mass spectrometry . This analysis can provide valuable insights into the compound’s properties and potential applications.

Safety and Hazards

“1-Pentyn-3-ol, 4-methyl-, ®-” is classified as a flammable liquid and an eye irritant . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment, ensuring adequate ventilation, and taking precautionary measures against static discharge .

将来の方向性

The future directions for “1-Pentyn-3-ol, 4-methyl-, ®-” could involve its use in the synthesis of more complex organic compounds. Its ability to react with carbon dioxide to synthesize α-methylene cyclic carbonates suggests potential applications in the field of green chemistry. Additionally, its use in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors indicates potential applications in medicinal chemistry.

作用機序

Target of Action

It’s known that this compound is a sedative , which suggests it may interact with the central nervous system.

Mode of Action

As a sedative , it likely interacts with receptors in the brain to induce a calming effect

Biochemical Pathways

As a sedative , it may influence neurotransmitter pathways, particularly those involving GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.

Result of Action

As a sedative , it likely induces a state of calm or sleepiness at the cellular level by modulating neuronal activity.

特性

IUPAC Name |

(3R)-4-methylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIFIONYBLSHIL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentyn-3-ol, 4-methyl-, (R)- | |

CAS RN |

73522-97-1 | |

| Record name | (3R)-4-methylpent-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)

![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)

![2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2761120.png)

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)